1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
140-161-140 D5 TG, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, chloroform: is a triacylglycerol molecule. Triacylglycerols are esters derived from glycerol and three fatty acids. This specific compound contains two tetradecanoyl (14:0) groups and one hexadecenoyl (16:1) group. The “d5” indicates that the tetradecanoyl groups are deuterated, meaning they contain deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14:0-16:1-14:0 D5 TG involves esterification reactions. The glycerol backbone is esterified with the fatty acids under controlled conditions. The deuterated tetradecanoyl groups are introduced using deuterated fatty acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for the synthesis of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated hexadecenoyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl groups of the ester linkages.
Substitution: Substitution reactions can take place at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study lipid chemistry and the behavior of triacylglycerols.
Biology: In biological research, it is used to study lipid metabolism and the role of triacylglycerols in cellular processes.
Medicine: The compound is used in medical research to understand the role of lipids in diseases such as obesity and cardiovascular diseases.
Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products.
Mechanism of Action
The compound exerts its effects through interactions with lipid metabolic pathways. The deuterated fatty acids can be traced using mass spectrometry, allowing researchers to study lipid metabolism in detail. The molecular targets include enzymes involved in lipid synthesis and degradation.
Comparison with Similar Compounds
140-160-140 TG: This compound contains a saturated hexadecanoyl group instead of the unsaturated hexadecenoyl group.
140-181-140 TG: This compound contains an octadecenoyl group instead of the hexadecenoyl group.
Uniqueness: The presence of deuterated fatty acids makes 14:0-16:1-14:0 D5 TG unique. This allows for detailed metabolic studies using isotopic labeling techniques.
Properties
Molecular Formula |
C47H88O6 |
---|---|
Molecular Weight |
754.2 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D |
InChI Key |
JJUUQTPTIFXQFZ-RZCIEKIASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.